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molecular formula C10H13BrN2O2S B8780551 Methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide

Methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide

Cat. No. B8780551
M. Wt: 305.19 g/mol
InChI Key: RSOVBRVZPQAGPC-UHFFFAOYSA-N
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Patent
US07557135B2

Procedure details

A mixture of the crude bromide from Step 1 (7.2 g, 0.031 mmol) and thiourea (2.6 g, 35 mmol) in MeOH (40 mL) was heated to reflux for 4 h, cooled to room temperature, and concentrated to afford methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide (10 g, ca. 100%), which was used without purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[NH2:13][C:14]([NH2:16])=[S:15]>CO>[BrH:1].[NH2:16][C:14](=[NH:13])[S:15][CH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Br.NC(SCC1=C(C(=O)OC)C=CC=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105697.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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